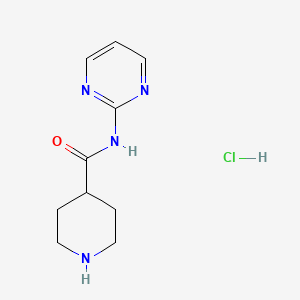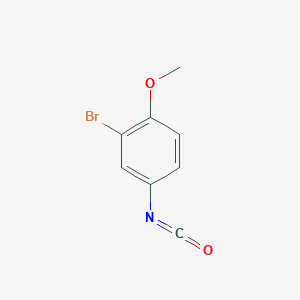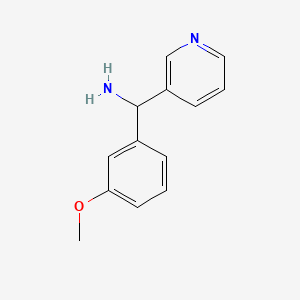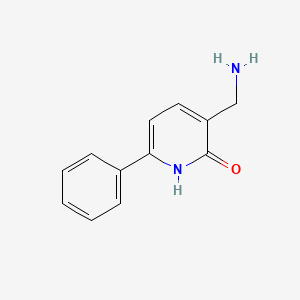
8-(2-chloroacetamido)naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Chloroacetamido)naphthalene-1-carboxylic acid, also known as 8-CAC, is a carboxylic acid derived from naphthalene. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 8-CAC is also used as a catalyst in the synthesis of heterocyclic compounds. 8-CAC has been studied extensively in the scientific literature and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has also been used as a catalyst in the synthesis of various compounds. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been used in the synthesis of dyes, and as a reagent in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid is not yet fully understood. It is believed that 8-(2-chloroacetamido)naphthalene-1-carboxylic acid acts as a catalyst in the synthesis of various compounds. It is also believed that 8-(2-chloroacetamido)naphthalene-1-carboxylic acid can form a complex with the substrate, which helps to promote the reaction.
Biochemical and Physiological Effects
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been shown to have a variety of other effects, including analgesic, anti-diabetic, and anti-hyperlipidemic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments is its high yield. It has been shown to yield up to 98% of the desired product. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments is that it is not yet fully understood. As such, it is difficult to predict the outcome of experiments using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid.
Future Directions
There are a variety of potential future directions for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid research. One potential direction is to further explore its mechanism of action. Another potential direction is to explore its potential applications in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the biochemical and physiological effects of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid. Finally, further research could be conducted to explore the potential advantages and limitations of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments.
Synthesis Methods
8-(2-chloroacetamido)naphthalene-1-carboxylic acid can be synthesized by the reaction of 2-chloroacetamide and naphthalene-1-carboxylic acid. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction is typically carried out at a temperature of between 60-80°C. The reaction yields 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in high yields (up to 98%).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid involves the introduction of a chloroacetamide group onto the naphthalene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Naphthalene", "2-chloroacetamide", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "1. Naphthalene is reacted with 2-chloroacetamide in the presence of sodium hydroxide to form 8-(2-chloroacetamido)naphthalene.", "2. The resulting intermediate is then carboxylated using carbon dioxide in the presence of sulfuric acid.", "3. The carboxylation reaction is quenched with ethanol, and the product is isolated by filtration and purification." ] } | |
CAS RN |
565180-47-4 |
Product Name |
8-(2-chloroacetamido)naphthalene-1-carboxylic acid |
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)


![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)